molecular formula C18H24N2O2S2 B15007471 N,N'-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide]

N,N'-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide]

Cat. No.: B15007471
M. Wt: 364.5 g/mol
InChI Key: CBKCFHVJPXEEIG-UHFFFAOYSA-N
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Description

2-(THIOPHEN-2-YL)-N-{6-[2-(THIOPHEN-2-YL)ACETAMIDO]HEXYL}ACETAMIDE is a complex organic compound featuring a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(THIOPHEN-2-YL)-N-{6-[2-(THIOPHEN-2-YL)ACETAMIDO]HEXYL}ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(THIOPHEN-2-YL)-N-{6-[2-(THIOPHEN-2-YL)ACETAMIDO]HEXYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

2-(THIOPHEN-2-YL)-N-{6-[2-(THIOPHEN-2-YL)ACETAMIDO]HEXYL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(THIOPHEN-2-YL)-N-{6-[2-(THIOPHEN-2-YL)ACETAMIDO]HEXYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(THIOPHEN-2-YL)-N-{6-[2-(THIOPHEN-2-YL)ACETAMIDO]HEXYL}ACETAMIDE is unique due to its dual thiophene rings and acetamido-hexyl linkage, which confer specific chemical properties and potential bioactivities not commonly found in simpler thiophene derivatives.

Properties

Molecular Formula

C18H24N2O2S2

Molecular Weight

364.5 g/mol

IUPAC Name

2-thiophen-2-yl-N-[6-[(2-thiophen-2-ylacetyl)amino]hexyl]acetamide

InChI

InChI=1S/C18H24N2O2S2/c21-17(13-15-7-5-11-23-15)19-9-3-1-2-4-10-20-18(22)14-16-8-6-12-24-16/h5-8,11-12H,1-4,9-10,13-14H2,(H,19,21)(H,20,22)

InChI Key

CBKCFHVJPXEEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCCCCCNC(=O)CC2=CC=CS2

Origin of Product

United States

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